2,4,5-Trifluorophenylacetonitrile
Overview
Description
2,4,5-Trifluorophenylacetonitrile is an organic compound with the molecular formula C8H4F3N. It is a derivative of phenylacetonitrile where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,5-Trifluorophenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorotoluene.
Halogenation: The 2,4,5-trifluorotoluene undergoes halogenation to introduce a halogen atom, usually bromine, at the benzylic position.
Cyanation: The halogenated intermediate is then subjected to a cyanation reaction, where a cyanide group is introduced, forming this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The raw materials are readily available, and the overall process is cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanide group can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenylacetonitriles.
Reduction: 2,4,5-Trifluorophenylethylamine.
Oxidation: 2,4,5-Trifluorophenylacetic acid.
Scientific Research Applications
2,4,5-Trifluorophenylacetonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating metabolic disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorophenylacetonitrile depends on its application. In pharmaceuticals, it acts as a precursor to active pharmaceutical ingredients, where it undergoes further chemical transformations to exert its effects. The molecular targets and pathways involved vary based on the final drug molecule synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetonitrile
- 2,3,4,5-Tetrafluorophenylacetonitrile
- 2,4,6-Trifluorophenylacetonitrile
Uniqueness
2,4,5-Trifluorophenylacetonitrile is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses .
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYBTJVFXUKNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380730 | |
Record name | 2,4,5-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-74-2 | |
Record name | 2,4,5-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorobenzyl Cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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